molecular formula C23H20N2OS2 B3312078 3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 946289-68-5

3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B3312078
CAS No.: 946289-68-5
M. Wt: 404.6 g/mol
InChI Key: RAKCGLZSEDHZQR-UHFFFAOYSA-N
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Description

3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (CAS 663188-01-0) is a synthetic small molecule with a molecular formula of C23H20N2OS2 and a molecular weight of 404.55 g/mol . This benzothiazole derivative is of significant interest in pharmaceutical and biochemical research, particularly in the investigation of neurodegenerative disorders. Benzothiazole compounds have been described as a "magic molecule" due to their wide spectrum of pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties . The specific research value of this compound is highlighted by its structural relation to novel benzothiazol compounds covered in a patent for treating neurodegenerative conditions such as Parkinson's disease . Its mechanism of action is believed to involve interactions with key pathological targets in the central nervous system, making it a valuable tool for probing disease mechanisms and developing new therapeutic strategies . With a calculated logP (XLogP3) of 6.1 and a topological polar surface area of 95.5 Ų, this compound possesses physicochemical properties favorable for blood-brain barrier penetration, which is crucial for central nervous system-targeted research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-ethylsulfanyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS2/c1-3-27-19-6-4-5-17(14-19)22(26)24-18-10-8-16(9-11-18)23-25-20-12-7-15(2)13-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKCGLZSEDHZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole moiety. The benzothiazole can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde. The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a halogenated precursor. The final step involves the coupling of the benzothiazole derivative with a benzamide through an amide bond formation, often facilitated by coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs are compared below based on substituents, molecular properties, and biological relevance:

Compound Name Molecular Formula Substituents on Benzamide/Thiazole Molecular Weight Key Features
Target Compound: 3-(Ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide - Ethylsulfanyl, 6-methyl - Moderate lipophilicity; electron-donating -S-C₂H₅ enhances π-π interactions
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide C₂₆H₂₆N₂O₂S 3-Methylbutoxy, 6-methyl 430.566 Bulkier alkoxy group increases steric hindrance; higher molecular weight
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide C₂₁H₁₄ClN₃O₃S Chloro, nitro, 6-methyl 423.87 Strong electron-withdrawing groups; increased polarity and reactivity
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide C₂₁H₁₅N₃O₃S Nitro, 6-methyl 389.43 Simplified structure; nitro group enhances binding to electron-deficient targets
3-(Benzoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide C₂₁H₁₆N₄O₃S₂ Benzoylamino, sulfonyl-thiazole 460.51 Sulfonyl group improves solubility; thiazole enables hydrogen bonding
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The ethylsulfanyl group in the target compound contrasts with electron-withdrawing nitro () or chloro () substituents. This difference influences electronic density on the benzamide ring, affecting binding to targets like kinases or DNA .
  • Steric Effects : Bulkier substituents (e.g., 3-methylbutoxy in ) may hinder target binding compared to the compact ethylsulfanyl group.

Biological Activity

Overview

3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a compound belonging to the benzothiazole family, which is renowned for its diverse biological activities. This compound's structure includes an ethylsulfanyl group and a benzamide moiety, which contribute to its potential pharmacological properties. The biological activity of this compound has been a subject of interest in medicinal chemistry due to its possible applications in treating various diseases, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C17H16N2OS2
Molecular Weight 328.5 g/mol
Functional Groups Ethylsulfanyl, Benzamide

The mechanism of action of this compound involves its interaction with various biological targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The ethylsulfanyl group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and reach intracellular targets. Additionally, the benzamide moiety can form hydrogen bonds with biological macromolecules, further influencing the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have been shown to possess antibacterial and antifungal activities against various pathogens:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

In a study evaluating similar compounds, it was found that certain substitutions on the benzothiazole ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines through various mechanisms:

  • Induction of apoptosis
  • Inhibition of cell proliferation
  • Modulation of signaling pathways involved in cancer progression

In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cells while having minimal effects on normal cells .

Case Studies and Research Findings

  • Antimicrobial Study : A recent investigation into related benzamide compounds revealed that modifications on the benzothiazole moiety can lead to enhanced antimicrobial efficacy. Compounds were evaluated using serial dilution methods against standard bacterial strains, demonstrating varying degrees of activity based on structural modifications .
  • Anticancer Activity : Another study focused on the synthesis and evaluation of benzothiazole derivatives for their anticancer properties. The findings indicated that specific substitutions could lead to significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the benzothiazole intermediate via cyclization of 2-aminothiophenol derivatives with substituted acetophenones under reflux conditions.
  • Step 2 : Coupling the benzothiazole moiety to the benzamide core using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dimethylformamide (DMF) .
  • Step 3 : Introduction of the ethylsulfanyl group via nucleophilic substitution or thiol-ene reactions, monitored by TLC for reaction completion .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold for biological assays).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .

Q. What are the primary biological targets or pathways investigated for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Assays targeting tyrosine kinases or proteasomes, with IC₅₀ values determined via fluorometric/colorimetric methods (e.g., ADP-Glo™ Kinase Assay).
  • Anticancer Activity : Cell viability studies (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with comparative analysis against controls like cisplatin .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. THF) for coupling efficiency.
  • Catalyst Selection : Evaluate Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates.
  • Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, solvent volume, and catalyst loading .

Q. How can contradictory data on biological activity between studies be resolved?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays).
  • Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation products.
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity) .

Q. What computational strategies predict this compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with kinase ATP-binding pockets.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hinge-region interactions) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core Modifications : Replace the ethylsulfanyl group with methylsulfonyl or cyanomethyl to assess electronic effects.
  • Benzothiazole Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to evaluate steric/electronic impacts.
  • Combinatorial Libraries : Generate derivatives via parallel synthesis and screen using high-throughput assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

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